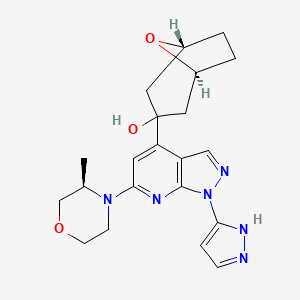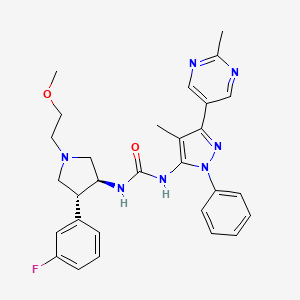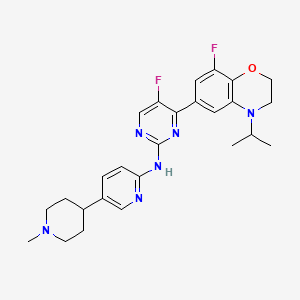
Inixaciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of inixaciclib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a benzoxazine derivative.
Functional group introduction: Fluorination and alkylation reactions are performed to introduce the necessary functional groups.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
Inixaciclib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inixaciclib has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of cyclin-dependent kinase inhibition and its effects on cell cycle regulation.
Biology: this compound is used in biological studies to understand the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Industry: This compound is used in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
Inixaciclib exerts its effects by inhibiting cyclin-dependent kinases 4 and 6, which are essential for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Inixaciclib is similar to other cyclin-dependent kinase inhibitors, such as ribociclib, palbociclib, and abemaciclib . this compound has unique structural features that differentiate it from these compounds, including its specific functional groups and core structure . These differences contribute to its distinct pharmacological profile and potential therapeutic applications.
Similar compounds include:
Ribociclib: Another cyclin-dependent kinase inhibitor used in cancer therapy.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Abemaciclib: A dual inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of advanced or metastatic breast cancer.
Properties
CAS No. |
2370913-42-9 |
|---|---|
Molecular Formula |
C26H30F2N6O |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32) |
InChI Key |
YZSCPLGKKMSBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
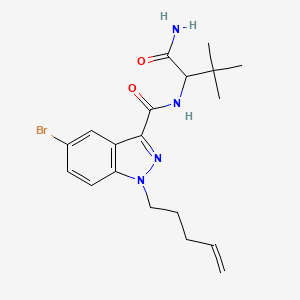
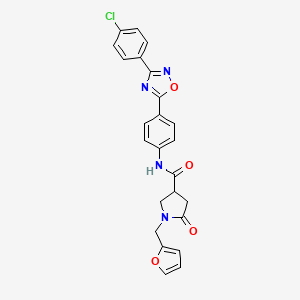
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
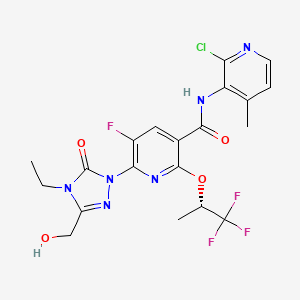
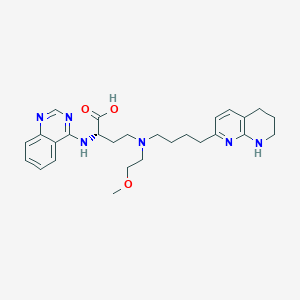
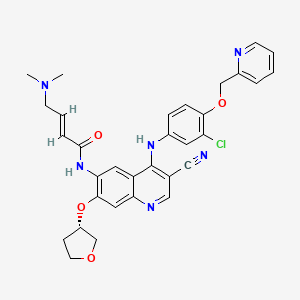
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)

